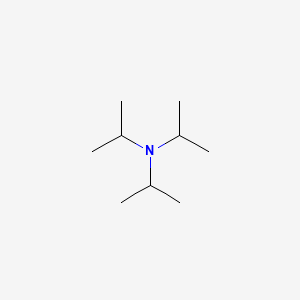

Triisopropylamine

CAS No.: 3424-21-3

Cat. No.: VC3761172

Molecular Formula: C9H21N

Molecular Weight: 143.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3424-21-3 |

|---|---|

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| IUPAC Name | N,N-di(propan-2-yl)propan-2-amine |

| Standard InChI | InChI=1S/C9H21N/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 |

| Standard InChI Key | RKBCYCFRFCNLTO-UHFFFAOYSA-N |

| SMILES | CC(C)N(C(C)C)C(C)C |

| Canonical SMILES | CC(C)N(C(C)C)C(C)C |

Introduction

Physical and Chemical Properties

Triisopropylamine possesses distinct physical and chemical characteristics that define its behavior in various chemical environments. It appears as a colorless liquid with a strong amine odor described as ichtyal and ammoniacal .

Physical Properties

The key physical properties of triisopropylamine are summarized in the following table:

The slight variations in reported density and boiling point values reflect differences in measurement conditions or purity levels across different research studies .

Chemical Properties

Triisopropylamine exhibits chemical behavior characteristic of tertiary amines but with distinctive features due to its hindered structure:

-

It functions as a base, with a predicted pKa of approximately 11.06

-

Despite being a tertiary amine, it demonstrates reduced nucleophilicity compared to less hindered amines due to steric effects

-

It has limited solubility in water due to the hydrophobic nature of its isopropyl groups but dissolves well in most organic solvents

-

It can form stable complexes with metal ions, making it useful in coordination chemistry applications

Molecular Structure and Conformation

The three-dimensional structure of triisopropylamine has been a subject of scientific interest due to its unusual conformational properties compared to simpler tertiary amines.

Structural Investigations

Early theoretical studies and electron diffraction analyses from the 1990s suggested that the bonds between the nitrogen atom and the three carbon atoms were nearly coplanar in the ground state when the molecule was in the gas phase or in non-polar solvents. These studies indicated an average C-N-C angle of approximately 119.2°, which is much closer to the 120° expected for a flat configuration than to the 111.8° typical of trimethylamine .

Conformational Details

The isopropyl groups in triisopropylamine adopt a specific orientation relative to the central nitrogen atom. The C-C-C planes of these groups are slightly tilted (approximately 5°) relative to the threefold symmetry axis of the C₃N core . This arrangement minimizes steric repulsions while maintaining the electron configuration around the nitrogen atom.

Steric Hindrance and Comparative Analysis

Triisopropylamine holds a notable position among sterically hindered amines, being recognized as one of the most sterically crowded amines currently known .

Comparison with Other Hindered Amines

More severely hindered amines have been synthesized but typically with significant difficulty and low yields. These include:

-

Di(tert-alkyl)(sec-alkyl)amines such as di-tert-butyl(isopropyl)amine (Bu^t₂iPrN)

-

Diadamantylcyclohexylamine (Ad₂CyN)

-

Tri-tert-alkylamines with two tert-alkyl groups connected in a five-membered ring

These extremely hindered tertiary amines exhibit unusual chemical behavior, being particularly susceptible to β-elimination reactions that produce alkenes and secondary amines, even at relatively low temperatures (as low as 40°C) .

Applications and Uses

Triisopropylamine's unique structural and chemical properties make it valuable for several specialized applications:

Industrial and Chemical Applications

-

Non-nucleophilic base: Its steric hindrance makes it useful as a base in reactions where nucleophilic attack is undesirable

-

Polymer stabilizer: Used to prevent degradation in certain polymer systems

-

Solvent: Functions as a specialized solvent in organic chemistry applications

-

Reagent in organic synthesis: Employed in various synthetic pathways requiring a hindered amine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume